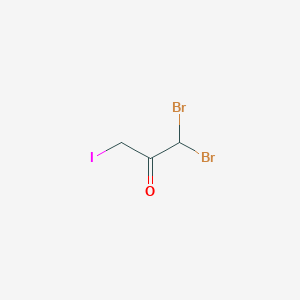
1,1-Dibromo-3-iodopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-3-iodopropan-2-one is an organic compound belonging to the class of alpha-haloketones. These compounds are characterized by the presence of halogen atoms attached to the alpha carbon atom relative to the carbonyl group (C=O). This compound is a minor component of the essential oil of the edible Hawaiian red algae, Asparagopsis taxiformis and Asparagopsis armata .
Preparation Methods
The preparation of 1,1-Dibromo-3-iodopropan-2-one can be achieved through various synthetic routes. One common method involves the generation of enolates from alpha, alpha-dibromoketones followed by a reaction with dialkyl chlorophosphates . Another method includes the bromination of alkenes, alkynes, and ketones using reagents such as dimethyl sulfoxide and oxalyl bromide, which offers mild conditions and high yields . Industrial production methods often involve the use of brominating agents like tetrabutylammonium bromide and potassium bromide in combination with orthoperiodic acid .
Chemical Reactions Analysis
1,1-Dibromo-3-iodopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form dibromoalkanes.
Common reagents used in these reactions include dimethyl sulfoxide, oxalyl bromide, potassium bromide, and orthoperiodic acid . Major products formed from these reactions include various dibromoalkanes and alpha-bromoketones .
Scientific Research Applications
1,1-Dibromo-3-iodopropan-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1,1-Dibromo-3-iodopropan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,1-Dibromo-3-iodopropan-2-one can be compared with other similar compounds such as 1,2-Dibromo-3-chloropropane (DBCP). While both compounds contain bromine atoms, this compound also contains an iodine atom, which imparts unique chemical properties and reactivity. Other similar compounds include various alpha-haloketones and dibromoalkanes .
Properties
CAS No. |
59227-99-5 |
|---|---|
Molecular Formula |
C3H3Br2IO |
Molecular Weight |
341.77 g/mol |
IUPAC Name |
1,1-dibromo-3-iodopropan-2-one |
InChI |
InChI=1S/C3H3Br2IO/c4-3(5)2(7)1-6/h3H,1H2 |
InChI Key |
UDPFVNCNMONXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















